

An In-Depth Technical Guide to STING Agonist-29 (CF501)

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Compound of Interest

Compound Name: *STING agonist-29*

Cat. No.: *B12392448*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of the non-nucleotide small-molecule STING agonist, **STING agonist-29**, also known as CF501. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of STING pathway activation. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanism of action and characterization.

Chemical Structure and Physicochemical Properties

STING agonist-29 (CF501) is a potent non-nucleotide agonist of the STING (Stimulator of Interferon Genes) protein. Its chemical and physical properties are summarized in the table below.

Property	Value
Synonyms	STING agonist-22, CF501
CAS Number	2408723-12-4
Molecular Formula	C ₄₀ H ₄₈ N ₁₄ O ₆
Molecular Weight	820.9 g/mol
Appearance	White to off-white solid powder[1]
Solubility	Soluble in DMSO
Storage	Store at -20°C for long-term

Chemical Structure:

 STING agonist-22 (CF501) Chemical Structure

Figure 1: Chemical structure of STING agonist-22 (CF501).

Biological Activity

CF501 is a potent activator of the STING signaling pathway, leading to the induction of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2] This activity makes it a promising candidate for use as a vaccine adjuvant and in cancer immunotherapy.[2][3]

In Vitro Activity

CF501 has been shown to rapidly and robustly activate innate immune responses in human monocytic THP-1 cells.[2] In vitro studies have demonstrated its ability to induce the production of IFN-β.

Assay	Cell Line	EC50	Reference
IFN-β Induction	THP-1 cells	Data not publicly available	[Liu Z, et al. Cell Res. 2022]

Note: While the primary publication confirms potent activity, specific EC50 values for IFN- β induction by CF501 are not publicly disclosed in the available search results.

In Vivo Activity and Pharmacokinetics

In vivo studies in mice have shown that CF501 transiently but robustly activates the innate immune system.

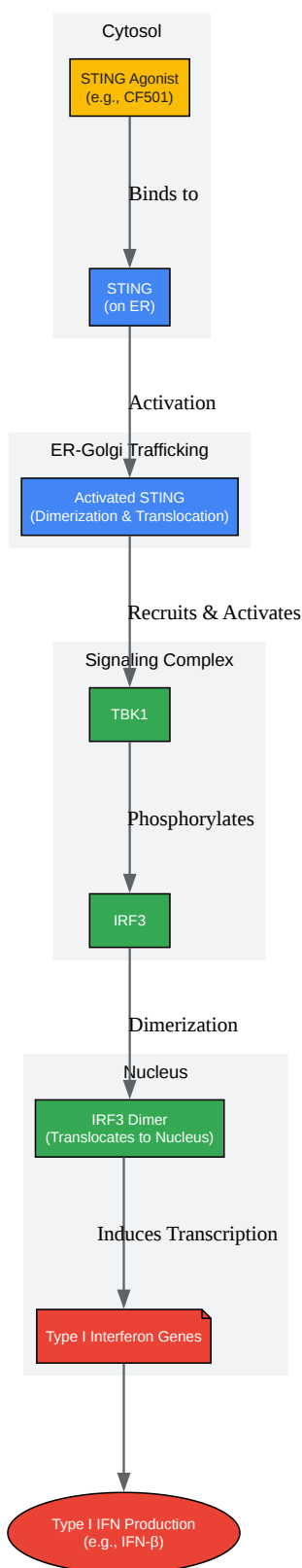
Parameter	Value	Species	Reference
Half-life ($t_{1/2}$)	0.5 hours	Mice	
Clearance	Undetectable in plasma after 2 hours	Mice	

The transient nature of CF501's activity is considered sufficient to stimulate the necessary humoral and cellular immune responses for its function as a vaccine adjuvant, with an acceptable safety profile.

Mechanism of Action: The STING Signaling Pathway

STING is a transmembrane protein located in the endoplasmic reticulum (ER). Upon activation, it orchestrates a signaling cascade that results in the production of type I IFNs and other inflammatory cytokines, bridging innate and adaptive immunity.

The activation of the STING pathway by an agonist like CF501 can be visualized as follows:



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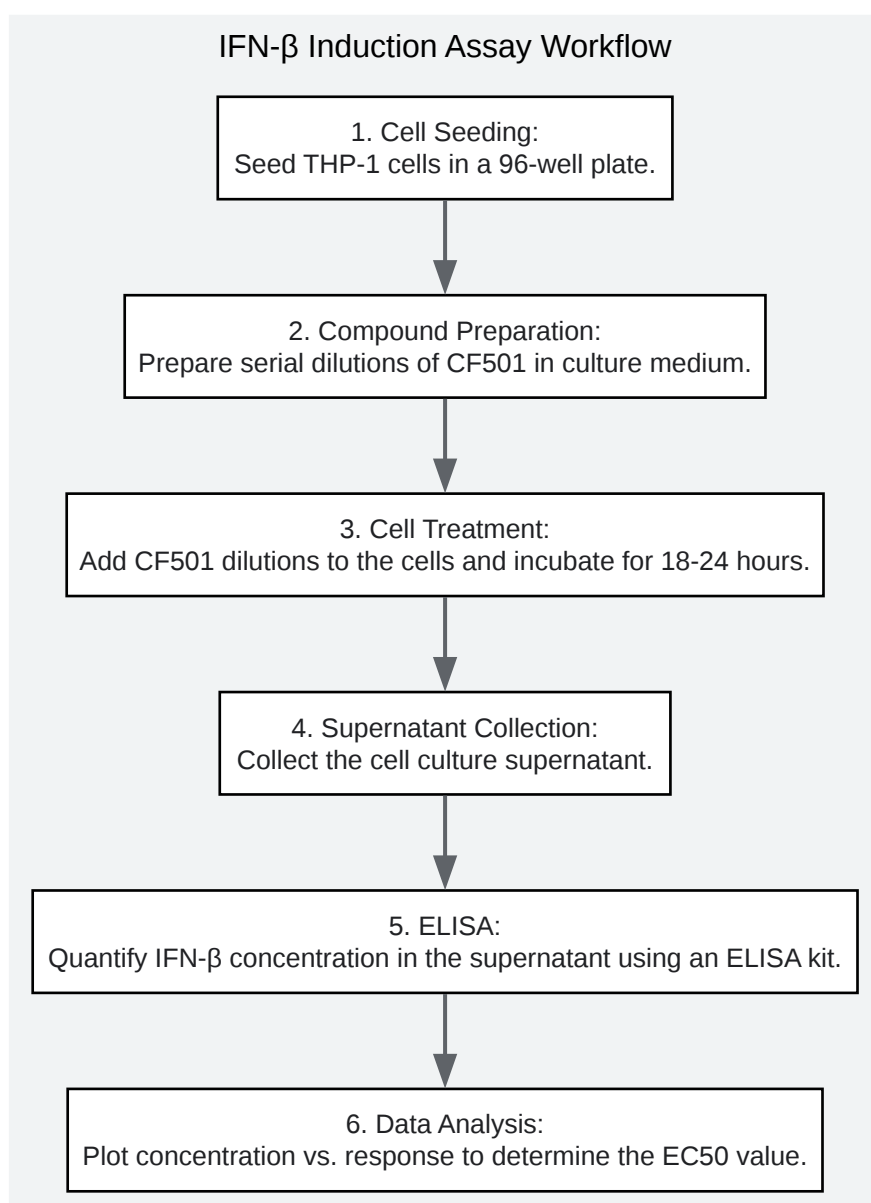
STING Signaling Pathway Activation

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of STING agonists like CF501.

In Vitro IFN- β Induction Assay

This protocol describes the measurement of IFN- β production in a human monocytic cell line in response to a STING agonist.



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In Vitro IFN- β Induction Assay Workflow

Materials:

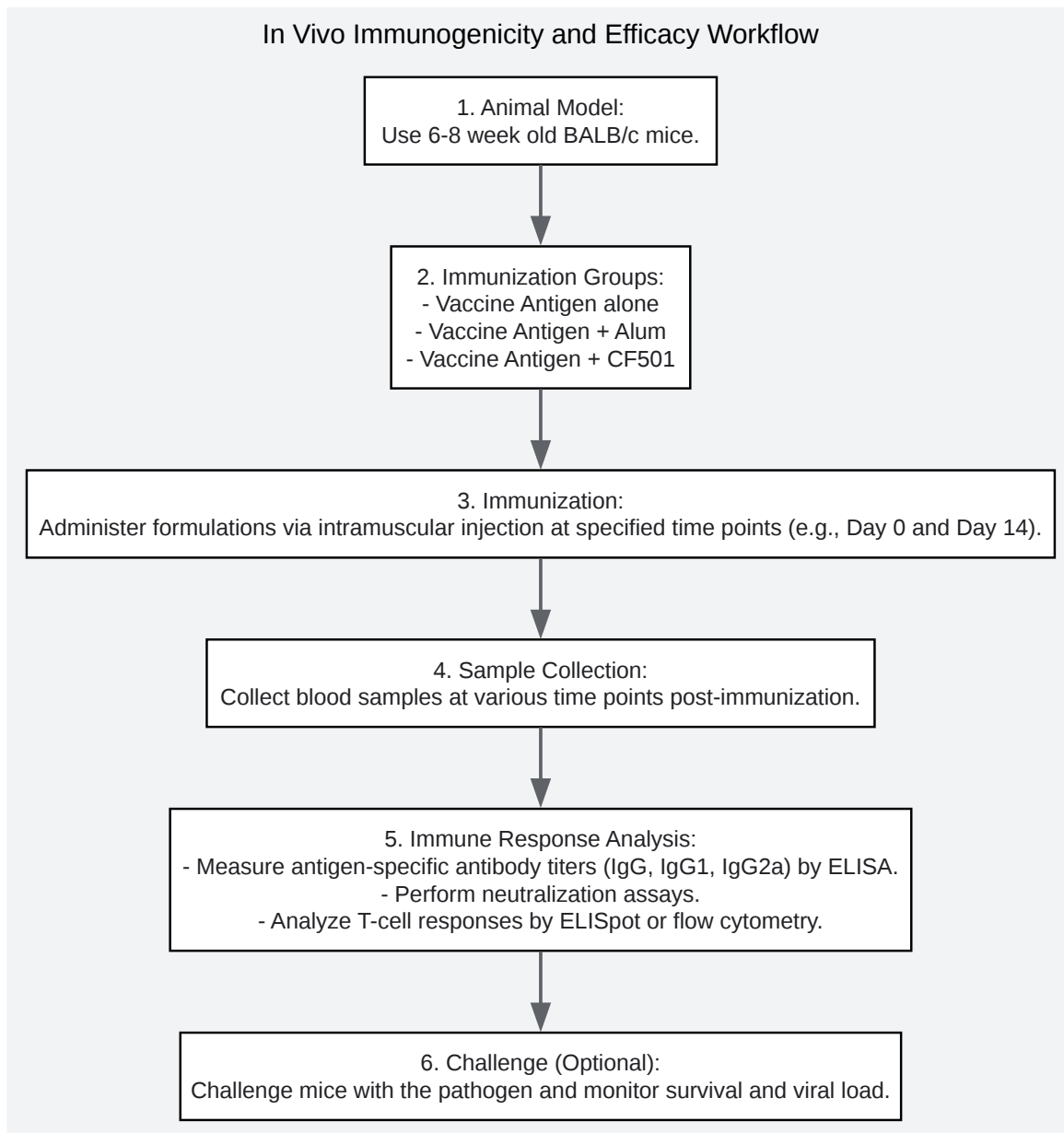
- THP-1 cells
- RPMI-1640 medium with 10% FBS
- CF501 (**STING agonist-29**)
- Human IFN- β ELISA kit
- 96-well cell culture plates

Procedure:

- **Cell Seeding:** Seed THP-1 cells at a density of 1×10^5 cells per well in a 96-well plate and incubate overnight.
- **Compound Preparation:** Prepare serial dilutions of CF501 in complete culture medium.
- **Cell Treatment:** Remove the existing medium from the cells and add the prepared CF501 dilutions. Include a vehicle control (medium with DMSO). Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- **Supernatant Collection:** After incubation, centrifuge the plate and carefully collect the supernatant.
- **ELISA:** Quantify the concentration of IFN- β in the collected supernatants using a human IFN- β ELISA kit, following the manufacturer's instructions.
- **Data Analysis:** Plot the IFN- β concentration against the logarithm of the CF501 concentration and fit a dose-response curve to determine the EC50 value.

In Vivo Immunogenicity and Efficacy Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of a STING agonist as a vaccine adjuvant in a mouse model.



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In Vivo Immunogenicity Study Workflow

Materials:

- 6-8 week old BALB/c mice

- Vaccine antigen (e.g., recombinant protein)
- CF501 formulated in a suitable vehicle
- Alum adjuvant (as a control)
- Syringes and needles for injection
- ELISA plates and reagents for antibody titration
- Reagents for neutralization assays and T-cell analysis

Procedure:

- **Animal Grouping:** Randomly assign mice to different treatment groups (n=8-10 per group), including a control group receiving the antigen alone, a group with a traditional adjuvant like Alum, and the experimental group with CF501.
- **Immunization:** On Day 0, immunize the mice via intramuscular injection with the respective formulations. A booster immunization is typically given on Day 14 or Day 21.
- **Blood Collection:** Collect blood samples from the mice at regular intervals (e.g., pre-immunization, and 2-3 weeks after each immunization) to analyze the immune response.
- **Antibody Titer Measurement:** Use an enzyme-linked immunosorbent assay (ELISA) to determine the titers of antigen-specific total IgG, as well as IgG1 and IgG2a isotypes, in the collected sera.
- **Neutralization Assay:** Assess the functional capacity of the induced antibodies to neutralize the target pathogen or toxin in a relevant *in vitro* assay.
- **T-cell Response Analysis:** Isolate splenocytes from a subset of mice at the end of the study to measure antigen-specific T-cell responses, such as cytokine production (e.g., IFN- γ) by ELISpot or intracellular cytokine staining followed by flow cytometry.
- **Challenge Study (if applicable):** To determine protective efficacy, immunized mice can be challenged with the live pathogen. Survival rates and pathogen load in relevant tissues are then monitored.

Conclusion

STING agonist-29 (CF501) is a potent, non-nucleotide small-molecule activator of the STING pathway. Its ability to robustly but transiently induce a type I interferon response makes it a compelling candidate for development as a vaccine adjuvant and for use in cancer immunotherapy. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and characterization of this and other novel STING agonists. Further research to fully elucidate its in vivo efficacy and safety profile in various models is warranted.

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References

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- [2. medchemexpress.com \[medchemexpress.com\]](#)
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